6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis and Theoretical Studies : The compound's synthesis involves reactions like the formation of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives from the reaction of (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones. Theoretical methods, such as Density Functional Theory (DFT), are utilized to optimize structures and compute energies, showing excellent agreement with experimental data (Zahedifar, Razavi, & Sheibani, 2016).
Crystal Structure and Biological Activity : Studies on the crystal structure of related pyrazolo[1,5-a]pyrimidin derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reveal insights into their molecular arrangement and potential anticancer activity (Jiu-fu et al., 2015).
Anticancer and Biological Agents
Anticancer Agents Synthesis : Synthesizing derivatives such as 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile demonstrates significant in-vitro anticancer activities against various human tumor cell lines. Docking studies further elucidate their binding modes in the active sites of enzymes (Tiwari et al., 2016).
Biological Activity and Molecular Docking : The creation of pyrrolo[3,4-c]pyridine derivatives and their evaluations as potential anti-cancer therapeutics highlight their mechanisms of action, safety, and synthesis pathways. These studies also explore their interactions with cellular components and potential as kinase inhibitors (Kuznietsova et al., 2019).
Catalysis and Chemical Reactions
- Catalytic Applications : Some derivatives, like 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, have been prepared and used in catalysis, specifically in the synthesis of 1-(α-Aminoalkyl)-2-Naphthols. This demonstrates the compound's role in facilitating certain chemical reactions (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Mechanism of Action
Target of Action
GSK621, also known as “6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione”, is a specific agonist of AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a protective role in kidneys under diabetic conditions .
Mode of Action
GSK621 interacts with its target, AMPK, by increasing the phosphorylation at AMPKα T172, a marker of AMPK activation . This interaction leads to the activation of autophagy, a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The activation of AMPK by GSK621 triggers the AMPK/ULK1 signaling pathway, leading to the induction of autophagy . This pathway plays a crucial role in maintaining cellular homeostasis and is particularly important in conditions of nutrient deprivation or stress.
Result of Action
GSK621 has been shown to protect against high glucose-induced renal injury by restoring impaired cellular autophagy . In mouse podocytes (MPC5), GSK621 intervention significantly protected the cells from damage, as indicated by decreased proliferation and increased apoptosis . In a streptozotocin-induced diabetic nephropathy (DN) mice model, GSK621 treatment effectively prevented renal injury, decreased extracellular matrix deposition, fibrotic lesions in the kidney, and also decreased urinary protein and albumin, fasting blood glucose, serum creatinine, as well as blood urea nitrogen levels .
Action Environment
The action of GSK621 is influenced by the cellular environment. For instance, in high glucose conditions, GSK621 can protect cells from damage by restoring impaired cellular autophagy . The presence of an autophagy inhibitor like chloroquine can block the protective effects of gsk621 .
properties
IUPAC Name |
6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYSXLJGKKDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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